(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound with a unique structure that combines a benzimidazole ring, an ethoxy group, and a nitrobenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors
Formation of Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.
Attachment of Nitrobenzyl Ether: This step involves the nucleophilic substitution of a nitrobenzyl halide with the phenolic hydroxyl group of the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole under specific conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding amine.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzimidazole ring is known to interact with DNA and proteins, which may contribute to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with two chlorine atoms and are used in the production of dyes and herbicides.
Phenolic Compounds: These compounds have a hydroxyl group attached to an aromatic ring and are known for their antioxidant properties.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is unique due to its combination of a benzimidazole ring, an ethoxy group, and a nitrobenzyl ether. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(2-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-2-32-24-14-17(13-19(15-26)25-27-20-8-4-5-9-21(20)28-25)11-12-23(24)33-16-18-7-3-6-10-22(18)29(30)31/h3-14H,2,16H2,1H3,(H,27,28)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZSNEQOLMXUBR-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.